Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1)

Catalog No.
S13016012
CAS No.
803745-70-2
M.F
C46H38O4
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-d...

CAS Number

803745-70-2

Product Name

Benzaldehyde--2,5-bis(diphenylmethyl)benzene-1,4-diol (2/1)

IUPAC Name

benzaldehyde;2,5-dibenzhydrylbenzene-1,4-diol

Molecular Formula

C46H38O4

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C32H26O2.2C7H6O/c33-29-22-28(32(25-17-9-3-10-18-25)26-19-11-4-12-20-26)30(34)21-27(29)31(23-13-5-1-6-14-23)24-15-7-2-8-16-24;2*8-6-7-4-2-1-3-5-7/h1-22,31-34H;2*1-6H

InChI Key

XXDOSIJRNQFLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C=O.C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3O)C(C4=CC=CC=C4)C5=CC=CC=C5)O

Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring with two hydroxyl groups in the para position and two diphenylmethyl groups. Its molecular formula is C23H22O2, indicating the presence of two aromatic systems and hydroxyl functionalities, which contribute to its chemical reactivity and potential applications.

Due to its functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones under mild conditions.
  • Reduction: Conversely, the compound can be reduced to yield alcohols or other derivatives depending on the reducing agent used.
  • Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Several methods can be employed to synthesize Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol:

  • Grignard Reaction: Utilizing a Grignard reagent with appropriate carbonyl compounds can yield this diol.
  • Bromination and Demethylation: Starting from a dimethoxybenzaldehyde derivative, bromination followed by demethylation can lead to the desired product.
  • Direct Hydroxylation: Hydroxylation of suitable precursors using oxidizing agents may also be an effective route.

Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Dyes and Pigments: Its aromatic structure allows for use in dye synthesis.
  • Antioxidants: Due to the presence of hydroxyl groups, it may serve as an antioxidant in various formulations.

Interaction studies involving Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol typically focus on its binding affinities with biological targets or its reactivity with other chemical species. Investigations into its interactions with proteins or enzymes could reveal insights into its potential therapeutic mechanisms.

Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
Benzene-1,4-diolTwo hydroxyl groups on a benzene ringCommonly used as an antioxidant
2,5-Diformylbenzene-1,4-diolTwo aldehyde groups instead of hydroxylsUsed as a catalyst in organic synthesis
2-HydroxybenzophenoneHydroxy group attached to a benzophenone structureExhibits UV absorption properties
1,4-BenzenedicarboxaldehydeTwo aldehyde functionalitiesUtilized in polymer chemistry

Uniqueness

The uniqueness of Benzaldehyde-2,5-bis(diphenylmethyl)benzene-1,4-diol lies in its specific arrangement of diphenylmethyl groups and hydroxyl functionalities that enhance its reactivity and potential biological activities compared to simpler phenolic compounds. This complex structure may provide distinct properties that could be advantageous in various applications such as pharmaceuticals and materials science.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

654.27700969 g/mol

Monoisotopic Mass

654.27700969 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-08-10

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